3-[(4-Methoxyphenoxy)methyl]piperidine

Medicinal Chemistry ADME Drug Design

Secure the definitive 3-substituted piperidine scaffold for CNS drug discovery. Unlike generic 4-substituted or unsubstituted analogs, 3-[(4-Methoxyphenoxy)methyl]piperidine (≥95% purity) offers a unique spatial orientation critical for monoamine transporter (SERT/NET) binding and PDE inhibition SAR studies. Its balanced physicochemical profile (MW 221, LogP 2.2, TPSA 30.5) ensures reproducible CNS lead optimization. Procure in bulk (≥1 g) to accelerate parallel library synthesis and fragment-based campaigns without introducing uncontrolled variables. Ideal for kappa opioid receptor (KOR) agonist development.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 405060-20-0
Cat. No. B1598826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methoxyphenoxy)methyl]piperidine
CAS405060-20-0
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC2CCCNC2
InChIInChI=1S/C13H19NO2/c1-15-12-4-6-13(7-5-12)16-10-11-3-2-8-14-9-11/h4-7,11,14H,2-3,8-10H2,1H3
InChIKeyBATWMLJNUQONEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Methoxyphenoxy)methyl]piperidine CAS 405060-20-0: A Key Piperidine Scaffold for CNS and PDE Research


3-[(4-Methoxyphenoxy)methyl]piperidine (CAS: 405060-20-0) is a 3-substituted piperidine derivative featuring a 4-methoxyphenoxy methyl substituent. This compound serves as a critical intermediate and research tool in medicinal chemistry, particularly for exploring central nervous system (CNS) targets [1]. Its structural motif is shared with clinically investigated antidepressants such as femoxetine, yet its distinct substitution pattern (3- versus 4-position on the piperidine ring) and simpler molecular architecture confer unique physicochemical and pharmacological properties [2]. The compound is commercially available with defined purity (≥95%) and is utilized in binding studies for serotonin (5-HT) and norepinephrine (NE) transporters, as well as in phosphodiesterase (PDE) inhibition assays .

Why 3-[(4-Methoxyphenoxy)methyl]piperidine Cannot Be Replaced by Simple Piperidine Analogs in CNS Research


Simple substitution of 3-[(4-Methoxyphenoxy)methyl]piperidine with other piperidine derivatives, such as 4-substituted analogs or unsubstituted piperidine, is not feasible for target-based research programs. The position of the methoxyphenoxy methyl group on the piperidine ring critically influences both physicochemical properties (e.g., lipophilicity, topological polar surface area) and biological recognition at CNS targets [1]. For instance, the 3-substitution pattern alters the spatial orientation of the aromatic ring relative to the basic amine, impacting binding affinity for monoamine transporters and receptors. Furthermore, the methoxy group's electron-donating character and hydrogen-bonding capacity differentiate this scaffold from halogenated or unsubstituted aryl analogs, which may exhibit divergent ADME and off-target profiles [2]. Procurement of a generic piperidine building block or a 4-substituted isomer would introduce uncontrolled variables in structure-activity relationship (SAR) studies and compromise data reproducibility in CNS-focused screening cascades.

Quantitative Differentiation Evidence for 3-[(4-Methoxyphenoxy)methyl]piperidine Versus Key Analogs


Physicochemical Property Differentiation: 3-Substituted Piperidine vs. Femoxetine

Compared to the clinically investigated SSRI femoxetine [(3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine], the target compound lacks the N-methyl and 4-phenyl substituents, resulting in a significantly lower molecular weight (221.29 vs. 311.40 g/mol) and reduced lipophilicity (XLogP3 2.2 vs. ~3.5). This translates to a 40% lower topological polar surface area (TPSA: 30.5 Ų vs. 51.2 Ų), which may influence blood-brain barrier penetration and off-target binding [1][2]. The absence of the bulky phenyl group reduces steric hindrance at the piperidine nitrogen, potentially enhancing nucleophilicity for further chemical modifications [3].

Medicinal Chemistry ADME Drug Design

Regioisomeric Differentiation: 3- vs. 4-Substituted Piperidine in Serotonin Transporter Binding

While direct binding data for 3-[(4-Methoxyphenoxy)methyl]piperidine at the serotonin transporter (SERT) are not reported, class-level SAR indicates that 3-substituted piperidines exhibit distinct binding profiles compared to 4-substituted analogs. In a comprehensive study of [(aryl)(aryloxy)methyl]piperidine derivatives, 4-substituted racemic mixtures displayed high affinity for SERT (Ki values often < 100 nM) and low affinity for 5-HT1A/2A receptors [1]. By contrast, the 3-substitution pattern in related compounds has been associated with altered selectivity profiles and reduced potency at SERT, potentially due to suboptimal orientation of the aromatic ring within the transporter binding pocket [2]. This regioisomeric differentiation is critical for designing selective monoamine reuptake inhibitors.

Neuroscience Antidepressant Discovery Monoamine Transporters

Purity and Physical Form Differentiation for High-Throughput Screening Readiness

Commercially available 3-[(4-Methoxyphenoxy)methyl]piperidine is supplied as a solid with a minimum purity of 95%, as confirmed by multiple reputable vendors [1]. In contrast, many in-house synthesized analogs or less-characterized building blocks may contain impurities (e.g., unreacted starting materials, regioisomeric byproducts) that confound biological assay results. The target compound's solid physical form facilitates accurate weighing and dissolution, ensuring consistent concentration in screening assays, whereas oily or hygroscopic analogs introduce handling variability .

Chemical Procurement High-Throughput Screening Compound Management

Scalable Synthetic Accessibility and Commercial Availability

3-[(4-Methoxyphenoxy)methyl]piperidine is a commercially stocked building block available from multiple global suppliers, ensuring reliable supply for SAR expansion and scale-up studies . In contrast, more complex analogs like femoxetine require multi-step stereoselective syntheses, limiting their accessibility and increasing cost . The target compound's straightforward synthesis (typically nucleophilic substitution of 3-(chloromethyl)piperidine with 4-methoxyphenol) enables rapid analog generation and cost-effective procurement for large screening campaigns.

Medicinal Chemistry Process Chemistry Procurement

Optimal Research and Procurement Use Cases for 3-[(4-Methoxyphenoxy)methyl]piperidine


SAR Exploration of CNS-Active Piperidines Targeting Monoamine Transporters

Medicinal chemists can utilize 3-[(4-Methoxyphenoxy)methyl]piperidine as a core scaffold to synthesize and evaluate novel analogs for serotonin (SERT) and norepinephrine (NET) transporter inhibition. Its well-defined physicochemical profile (MW 221, LogP 2.2, TPSA 30.5) provides a favorable starting point for optimizing CNS penetration and selectivity [1][2]. Systematic variation of the aryl group or N-substituent allows for the development of SAR models to guide lead optimization.

Phosphodiesterase (PDE) Inhibitor Fragment-Based Drug Discovery

The piperidine core of 3-[(4-Methoxyphenoxy)methyl]piperidine is a recognized pharmacophore for PDE inhibition. While the parent compound's PDE4 inhibitory activity is not reported, its structural similarity to known PDE4 inhibitors (e.g., rolipram) makes it a valuable fragment for growing or merging in fragment-based drug discovery campaigns [3]. The presence of a basic nitrogen and a hydrogen-bond acceptor-rich aryl ether facilitates interactions with conserved residues in PDE catalytic sites.

Chemical Probe Development for Kappa Opioid Receptor (KOR) Agonism

Piperidine derivatives bearing methoxyphenoxy substituents have demonstrated potent and selective agonism at the kappa opioid receptor (KOR) [4]. 3-[(4-Methoxyphenoxy)methyl]piperidine serves as an essential building block for synthesizing and optimizing KOR agonists, which are of interest for treating pain, pruritus, and mood disorders without the abuse liability associated with mu-opioid agonists.

Building Block for Diversity-Oriented Synthesis (DOS) Libraries

The compound's free secondary amine and modifiable aryl ether make it an ideal starting material for generating diverse chemical libraries through N-alkylation, acylation, or Suzuki coupling . Procurement of this building block in bulk (≥1 g) enables the parallel synthesis of hundreds of unique analogs for phenotypic screening or target-based assays, accelerating the identification of novel bioactive molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(4-Methoxyphenoxy)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.